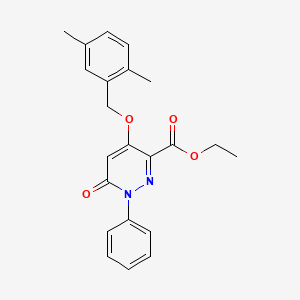

![molecular formula C21H14N2O2 B2454267 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one CAS No. 337485-59-3](/img/structure/B2454267.png)

2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by a variety of methods. A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This reaction leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Potential

Research has explored the synthesis and potential pharmaceutical applications of compounds related to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one. For instance, a study by Osyanin et al. (2021) proposed a method for preparing pyrimido[1,2-a]benzimidazoles, which are structurally related to the compound , indicating the scope for novel drug synthesis (Osyanin et al., 2021). Additionally, Gawai et al. (2019) focused on synthesizing derivatives of a similar compound, demonstrating potential atypical antipsychotic activity, highlighting its relevance in pharmaceutical research (Gawai et al., 2019).

Anticancer Activity

The anticancer potential of chromeno[4,3-b]pyridine derivatives, which are related to the compound of interest, was investigated by Abd El Ghani et al. (2022). Their research involved designing, synthesizing, and conducting molecular docking studies on these derivatives, revealing significant activity against breast cancer (Abd El Ghani et al., 2022).

Synthesis and Biological Activity

Kumar and Rao (2005) studied the condensation of 3-(2-bromoacctyl)coumarins with various 2-aminopyridines, yielding compounds similar to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one. These compounds exhibited notable antitubercular, antiviral, and anticancer activities, suggesting a broad spectrum of biological applications (Kumar & Rao, 2005).

Antimicrobial Applications

In another study, Rusnak et al. (2019) synthesized derivatives of a related compound and found them to exhibit high antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Rusnak et al., 2019).

Propriétés

IUPAC Name |

2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARVMZBLPBQDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454187.png)

![N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2454197.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2454201.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone](/img/structure/B2454204.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)

![3,5-difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2454207.png)